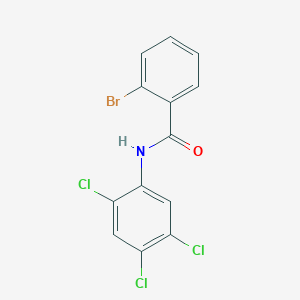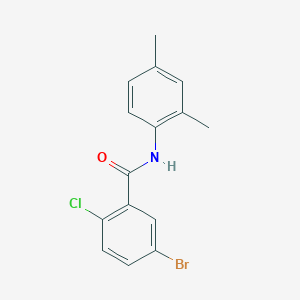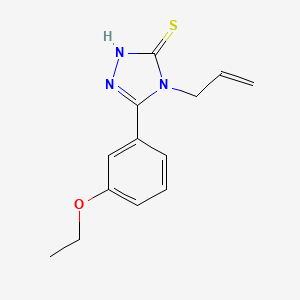![molecular formula C21H22O3 B5707179 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(Pentamethylbenzyl)oxy]-2H-chromen-2-one, also known as PBN, is a chemical compound that has been widely studied in scientific research due to its various applications in the field of biochemistry and physiology. PBN is a potent antioxidant and has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. In
Applications De Recherche Scientifique
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been extensively studied in scientific research for its various applications. It has been found to exhibit neuroprotective properties and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one involves its ability to scavenge free radicals and reactive oxygen species (ROS) in the body. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one acts as an antioxidant by donating an electron to free radicals and neutralizing them. This process prevents oxidative damage to cells and tissues and protects them from damage. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to modulate various signaling pathways in the body, which contributes to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which contributes to its neuroprotective and anti-inflammatory properties. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to modulate various signaling pathways in the body, which contributes to its anti-cancer properties. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has also been found to exhibit cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent antioxidant activity, which makes it a useful tool for studying oxidative stress and its effects on cells and tissues. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to be relatively non-toxic and has a low risk of adverse effects. However, one of the limitations of using 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one. One area of research is the development of novel 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one derivatives with improved solubility and bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one and its effects on various signaling pathways in the body. Furthermore, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases, and further research is needed to explore these applications in more detail.
Méthodes De Synthèse
The synthesis of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one involves the reaction between pentamethylbenzyl alcohol and coumarin-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one.
Propriétés
IUPAC Name |
7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-12-13(2)15(4)19(16(5)14(12)3)11-23-18-8-6-17-7-9-21(22)24-20(17)10-18/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKXPZFLSMRVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=CC3=C(C=C2)C=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)
![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)

![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)
